![molecular formula C18H25ClN4O B023803 反式-5-(4-氯丁基)-1-[4-(苯甲氧基)环己基]-1H-四唑 CAS No. 98454-50-3](/img/structure/B23803.png)

反式-5-(4-氯丁基)-1-[4-(苯甲氧基)环己基]-1H-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

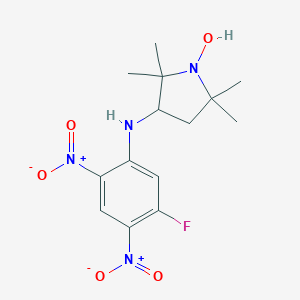

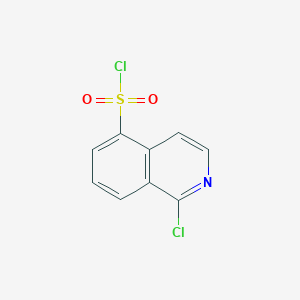

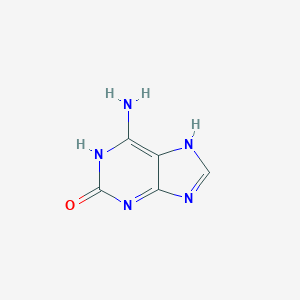

The compound is a tetrazole derivative with a chlorobutyl and a phenylmethoxy cyclohexyl group. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms . The chlorobutyl group is a type of halogenated hydrocarbon, while the phenylmethoxy group suggests the presence of an ether and a phenyl group .

Molecular Structure Analysis

The tetrazole ring in the compound is aromatic due to the presence of four nitrogen atoms, which allows for delocalization of electrons. The chlorobutyl group is an alkyl chain with a chlorine atom, which is electronegative and could result in polar bonds. The phenylmethoxy cyclohexyl group contains a phenyl ring, an ether linkage, and a cyclohexyl ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the tetrazole ring, which can act as a nucleophile in reactions. The chlorobutyl group could undergo nucleophilic substitution reactions, and the ether group in the phenylmethoxy cyclohexyl portion could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar chlorobutyl group and the potentially polar ether group in the phenylmethoxy cyclohexyl group could impact the compound’s solubility in different solvents .科学研究应用

Efficient Construction of Bioactive trans-5A5B6C Spirolactones

- Application Summary : This research describes the synthesis of tricyclic spiranoid β-hydroxybutyrolactones through lactonization of the key intermediate trans-α-hydroxyindenones with malonates .

- Methods of Application : The key method involved is the lactonization of the key intermediate trans-α-hydroxyindenones with malonates .

- Results or Outcomes : All the compounds synthesized exhibited environmentally benign characteristics, moderate fungicidal, nematocidal, and anti-TMV activities .

β-Diketiminate Complexes of the First Row Transition Metals

- Application Summary : This research focuses on the use of β-diketiminate complexes of the first row transition metals as catalysts for the synthesis of small organic molecules .

- Methods of Application : The key method involved is the use of β-diketiminate complexes of the first row transition metals as catalysts .

- Results or Outcomes : The research is still ongoing, and the potential of these metal centers is being explored .

Selective Synthesis of the Resveratrol Analogue

- Application Summary : This research provides evidence that unspecific peroxygenases (UPOs) from certain basidiomycetes are able to catalyze the regioselective hydroxylation of trans-stilbene to 4,4′-dihydroxy-trans-stilbene (DHS), a resveratrol .

- Methods of Application : The key method involved is the regioselective hydroxylation of trans-stilbene to 4,4′-dihydroxy-trans-stilbene (DHS), a resveratrol .

- Results or Outcomes : The research is still ongoing, and the potential of these UPOs is being explored .

Industrial Applications of Poly-(3,4-ethylenedioxythiophene) (PEDT, PEDOT)

- Application Summary : This research summarizes the industrial applications of poly-(3,4-ethylenedioxythiophene) (PEDT, PEDOT). The basic chemical and physical properties of PEDT are discussed to outline the fundamentals which lead to PEDT as a highly valuable electric and electronic material .

- Methods of Application : The key method involved is the use of PEDT as a highly valuable electric and electronic material .

- Results or Outcomes : The research is still ongoing, and the potential of these PEDT is being explored .

安全和危害

Without specific information, it’s hard to comment on the safety and hazards of this compound. Generally, handling of chemical substances should always be done with appropriate protective equipment and in a controlled environment. It’s also important to consider potential reactivity and toxicity based on the functional groups present .

未来方向

属性

IUPAC Name |

5-(4-chlorobutyl)-1-(4-phenylmethoxycyclohexyl)tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN4O/c19-13-5-4-8-18-20-21-22-23(18)16-9-11-17(12-10-16)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZLTMKDYUJXTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=NN=N2)CCCCCl)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10527672 |

Source

|

| Record name | 1-[4-(Benzyloxy)cyclohexyl]-5-(4-chlorobutyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole | |

CAS RN |

98454-50-3 |

Source

|

| Record name | 1-[4-(Benzyloxy)cyclohexyl]-5-(4-chlorobutyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)